Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-
Overview
Description
Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-], is a colorless, flammable, and toxic gas. It is used in a variety of applications, including laboratory research, industrial processes, and pest control. It is also known as bis(dimethylphosphino)methane, or DMP. This compound is a derivative of phosphine, a highly reactive compound that can form many other compounds. It is one of the most widely studied phosphine derivatives due to its unique properties and applications.
Scientific Research Applications
Photoswitchable Bis(phosphine) Ligands : A study by Sud, McDonald, and Branda (2005) discusses a 1,2-dithienylethene compound bearing bis(phosphine) groups, representing a new class of photoresponsive ligands. These ligands show steric and electronic differences between photogenerated isomers and have applications in preparing gold(I) complexes and phosphine selenides.
Enantioselective Hydrogenation Catalyst : Miura and Imamoto (1999) developed a P-chiral phosphine ligand with a 1,2-phenylene unit. This ligand, when complexed with rhodium, was found to be highly effective in the asymmetric hydrogenation of dehydroamino acid methyl esters, providing enantioselectivities of up to 98% (Miura & Imamoto, 1999).
Solubility Studies of Bis-PTA Derivatives : Krogstad et al. (2009) prepared bis-phosphines with 1,2-phenylenebis(methylene) and studied their water-solubility. They found significant variations in solubility based on the relative positions of PTA units and the aromatic ring substituents (Krogstad et al., 2009).
Amphiphilic Diphosphines in Hydroformylation : Buhling et al. (1997) synthesized novel amphiphilic diphosphines and studied their use in hydroformylation reactions and rhodium recycling. These studies contribute to understanding the catalytic properties and potential industrial applications of these compounds (Buhling et al., 1997).
Reactivity of Phosphine Ligands with Sulfur and Selenium : Yoshifuji et al. (2000) explored the reactivity of various phosphine ligands with sulfur and selenium, leading to the formation of heterocyclic compounds containing phosphorus-oxygen bonds. This study contributes to the understanding of the chemical behavior of phosphine ligands (Yoshifuji et al., 2000).
High Temperature Reactions in Polymer Stabilization : Pénzes et al. (2010) investigated the high-temperature reactions of an aryl-alkyl phosphine, specifically its use as a melt stabilizer for polyethylene. The study provides insights into the stabilization mechanism of this phosphine during polymer processing (Pénzes et al., 2010).
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in various inorganic reactions .
Mode of Action
(R,R)-BenzP acts as a ligand in the palladium-catalyzed formation of diaryl amines . It has also been applied to the C3 benzylation of indoles and the monoallylation of ammonia
Biochemical Pathways
It is known that (r,r)-benzp is used in the ruthenium-catalyzed green amine synthesis process, which involves the synthesis of amines and alcohols through a hydrogen-borrowing reaction .
Result of Action
It is known that (r,r)-benzp plays a crucial role in the formation of diaryl amines, the c3 benzylation of indoles, and the monoallylation of ammonia .
properties
IUPAC Name |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWTGUCFKJVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545044 | |
Record name | (1,2-Phenylene)bis[tert-butyl(methyl)phosphane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
919778-41-9 | |
Record name | (1,2-Phenylene)bis[tert-butyl(methyl)phosphane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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